molecular formula C13H10FNO4 B6389771 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxynicotinic acid CAS No. 1261923-19-6

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxynicotinic acid

Cat. No.: B6389771
CAS No.: 1261923-19-6
M. Wt: 263.22 g/mol
InChI Key: DDJGEUFKNULVHN-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a hydroxynicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxynicotinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Reduction: Conversion of the nitro group to an amine.

    Diazotization: Formation of a diazonium salt from the amine.

    Coupling Reaction: Coupling the diazonium salt with a suitable partner to introduce the hydroxynicotinic acid moiety.

    Fluorination and Methoxylation: Introduction of the fluorine and methoxy groups under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic steps, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized products.

    Reduction: Reduction of the hydroxyl group to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxynicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxyphenylboronic acid
  • 5-Fluoro-2-methoxyacetophenone
  • 5-Fluoro-2-methoxybenzoic acid

Uniqueness

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxynicotinic acid is unique due to the presence of both the fluorine and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4/c1-19-11-3-2-8(14)5-9(11)7-4-10(13(17)18)12(16)15-6-7/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJGEUFKNULVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687583
Record name 5-(5-Fluoro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-19-6
Record name 5-(5-Fluoro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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